molecular formula C16H11BrClFN2 B14430863 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole CAS No. 81321-66-6

3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B14430863
CAS No.: 81321-66-6
M. Wt: 365.62 g/mol
InChI Key: YMFDAYPDKZIZSE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromomethyl, chlorophenyl, and fluorophenyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of Substituents: The bromomethyl, chlorophenyl, and fluorophenyl groups are introduced through various substitution reactions. For example, the bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled addition of reagents and temperature management.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.

Scientific Research Applications

3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromomethyl, chlorophenyl, and fluorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-4-(4-chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the fluorophenyl group.

    3-(Bromomethyl)-4-(4-fluorophenyl)-1-(4-chlorophenyl)-1H-pyrazole: Similar structure but different positioning of the chlorophenyl and fluorophenyl groups.

Uniqueness

The unique combination of bromomethyl, chlorophenyl, and fluorophenyl groups in 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

81321-66-6

Molecular Formula

C16H11BrClFN2

Molecular Weight

365.62 g/mol

IUPAC Name

3-(bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole

InChI

InChI=1S/C16H11BrClFN2/c17-9-16-15(11-1-3-12(18)4-2-11)10-21(20-16)14-7-5-13(19)6-8-14/h1-8,10H,9H2

InChI Key

YMFDAYPDKZIZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2CBr)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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